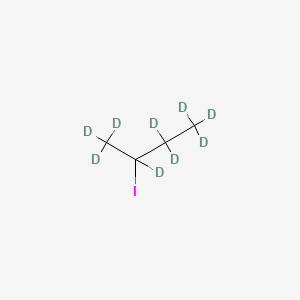

2-Iodobutane-D9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H9I |

|---|---|

Molecular Weight |

193.07 g/mol |

IUPAC Name |

1,1,1,2,2,3,4,4,4-nonadeuterio-3-iodobutane |

InChI |

InChI=1S/C4H9I/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D |

InChI Key |

IQRUSQUYPCHEKN-CBZKUFJVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])I |

Canonical SMILES |

CCC(C)I |

Origin of Product |

United States |

Foundational & Exploratory

2-Iodobutane-D9 CAS number and chemical identifiers

An In-Depth Technical Guide to 2-Iodobutane-D9

This guide provides a comprehensive overview of this compound, a deuterated isotopologue of 2-iodobutane. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This document delves into the compound's chemical identity, physical properties, applications, and the analytical methodologies for its characterization, while also emphasizing safe handling and storage protocols.

Core Chemical Identity

This compound, also known as (±)-sec-Butyl-d9 Iodide, is a saturated alkyl halide where all nine hydrogen atoms on the butane backbone have been replaced with deuterium atoms. This isotopic substitution makes it a valuable tool in various scientific analyses without significantly altering its chemical reactivity compared to its non-deuterated counterpart.

Chemical Identifiers

A precise understanding of a compound's identifiers is critical for procurement, regulatory compliance, and accurate documentation in research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 1219795-41-1 | [1][2] |

| Molecular Formula | C₄D₉I | [1] |

| Synonyms | (±)-sec-Butyl Iodide-d9, 3-Iodobutane-1,1,1,2,2,3,4,4,4-d9 | [1][3] |

| InChI | InChI=1S/C4H9I/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D | [1] |

| InChIKey | IQRUSQUYPCHEKN-CBZKUFJVSA-N | [1] |

| SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])(I)C([2H])([2H])[2H] | [1] |

Physicochemical Properties and Specifications

The physical properties of this compound are largely similar to those of standard 2-iodobutane, with minor variations due to the increased mass from deuterium.

| Property | Value | Notes |

| Molecular Weight | 193.08 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | ~119-120 °C | Data for the non-deuterated analog.[5][6] |

| Melting Point | ~ -104 °C | Data for the non-deuterated analog.[5][6] |

| Density | ~1.598 g/mL at 25 °C | Data for the non-deuterated analog.[5] |

| Isotopic Enrichment | ≥99 atom % D | [3] |

| Chemical Purity | Typically >98% (GC) | [7] |

| Solubility | Insoluble in water; soluble in alcohol and diethyl ether.[2][4][5] | |

| Stability | Light-sensitive; flammable.[2][5] Often stabilized with copper.[3][7] | The addition of a copper chip or powder is a standard practice to quench free radical reactions and scavenge traces of iodine that may form upon decomposition, thereby prolonging shelf life. |

Applications in Scientific Research

The primary utility of this compound stems from its nature as a stable, isotopically labeled compound.[1] Its increased mass is easily distinguishable by mass spectrometry, making it an excellent internal standard for quantitative analysis of its non-deuterated analog or related volatile organic compounds.

Key Application Areas:

-

Quantitative Mass Spectrometry: Used as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to improve the accuracy and precision of quantification.

-

Mechanistic Studies: Employed in reaction mechanism studies to trace the fate of the butyl group in chemical transformations. The deuterium labels act as probes, and their location in the reaction products can be determined by NMR or mass spectrometry.

-

Environmental Analysis: Can be used as a surrogate standard in environmental monitoring for volatile organic compounds (VOCs) to assess the efficiency of sample preparation and analytical methods.

Experimental Protocol: Use as an Internal Standard in GC-MS Analysis

This protocol outlines the use of this compound for the quantification of 2-iodobutane in a sample matrix.

Objective: To accurately quantify the concentration of 2-iodobutane in an organic solvent using this compound as an internal standard.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of 2-iodobutane (the analyte) in methanol.

-

Prepare a 1 mg/mL stock solution of this compound (the internal standard, IS) in methanol.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking known, varying amounts of the analyte stock solution into vials.

-

To each calibration standard, add a fixed amount of the IS stock solution. For example, add 10 µL of the 1 mg/mL IS solution to each standard.

-

Dilute all calibration standards to a final volume of 1 mL with methanol. This results in a constant concentration of the IS and varying concentrations of the analyte.

-

-

Sample Preparation:

-

To 1 mL of the unknown sample, add the same fixed amount of the IS stock solution (10 µL of 1 mg/mL).

-

-

GC-MS Analysis:

-

Inject 1 µL of each calibration standard and the unknown sample into the GC-MS system.

-

The GC method should be optimized to separate 2-iodobutane from other matrix components.

-

The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both the analyte and the IS.

-

For 2-iodobutane (M=184.02), monitor the molecular ion [M]⁺ at m/z 184 and a key fragment ion, such as [C₄H₉]⁺ at m/z 57.[8]

-

For this compound (M=193.08), monitor the molecular ion [M]⁺ at m/z 193 and the corresponding fragment [C₄D₉]⁺ at m/z 66.

-

-

-

Data Analysis:

-

For each injection, calculate the peak area ratio of the analyte to the IS.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.

-

Causality: The use of a deuterated internal standard is a superior method for quantification because it co-elutes with the analyte and experiences similar ionization and fragmentation behavior in the mass spectrometer. This corrects for variations in injection volume, sample loss during preparation, and fluctuations in instrument response, leading to highly reliable results.

Experimental Workflow Diagram

Caption: Workflow for using this compound as an internal standard.

Analytical Characterization

Confirming the identity and purity of isotopically labeled compounds is paramount. NMR and Mass Spectrometry are the primary techniques for the structural verification of this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides a definitive molecular weight and characteristic fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 193, corresponding to [C₄D₉I]⁺, confirms the molecular weight.

-

Key Fragments: The base peak for the non-deuterated compound is often the butyl cation [C₄H₉]⁺ at m/z 57.[8] For this compound, the corresponding fragment [C₄D₉]⁺ would be observed at m/z 66. The presence of iodine can be confirmed by a peak at m/z 127, corresponding to the iodine cation [I]⁺.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the positions of the deuterium labels.

-

¹H NMR: In a fully deuterated compound like this compound with high isotopic enrichment (e.g., 99 atom % D), the proton NMR spectrum should show only very small residual signals from the non-deuterated species.[3] The absence of significant proton signals at the chemical shifts expected for 2-iodobutane confirms successful deuteration.

-

¹³C NMR: The ¹³C NMR spectrum is a powerful tool for confirming the carbon backbone. The spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.[9] The signals will be split into multiplets due to coupling with deuterium (C-D coupling), which differs from the C-H coupling seen in the non-deuterated analog.

Safety, Handling, and Storage

Proper handling and storage are essential due to the chemical nature of alkyl iodides.

-

Hazards: 2-Iodobutane is a flammable liquid and vapor.[2][5][7] It can cause skin and eye irritation and may be harmful if inhaled or swallowed.[2][10]

-

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][11]

-

Use non-sparking tools and ground all equipment when transferring the liquid to prevent static discharge.[2][11][12]

-

Storage:

-

Stability: The compound is typically stabilized with copper.[3][7] It is recommended to re-analyze for chemical purity if stored for extended periods (e.g., over three years).[3]

References

-

(±)-2-Iodobutane-d9 - CymitQuimica.

-

(±)-2-Iodobutane-d9 - CDN Isotopes.

-

2-Iodobutane 513-48-4 wiki - Guidechem.

-

Hazard Summary: 2-Iodobutane - NJ.gov.

-

2-Iodobutane (stabilized with Copper chip) - TCI Chemicals.

-

1H proton nmr spectrum of 2-iodobutane - Doc Brown's Chemistry.

-

mass spectrum of 2-iodobutane - Doc Brown's Chemistry.

-

1-Iodobutane-d9 - Sigma-Aldrich.

-

2-Iodobutane | CAS#:513-48-4 | Chemsrc.

-

SAFETY DATA SHEET: 2-Iodobutane - Fisher Scientific.

-

2-IODOBUTANE | CAS 513-48-4 - Matrix Fine Chemicals.

-

2-IODOBUTANE - CAMEO Chemicals - NOAA.

-

The Carbon-13 13C NMR spectrum of 2-iodobutane - Doc Brown's Chemistry.

-

2-Iodobutane(513-48-4) MS spectrum - ChemicalBook.

-

2-Iodobutane(513-48-4) 1H NMR - ChemicalBook.

-

2-Iodobutane | 513-48-4 - ChemicalBook.

-

2-Iodobutane, (2S)- | C4H9I | CID 12475337 - PubChem.

-

CAS 513-48-4: 2-Iodobutane - CymitQuimica.

-

2-Iodobutane (stabilized with Copper chip) 98.0+%, TCI America™ | Fisher Scientific.

-

l-2-iodobutane - NIST WebBook.

-

2-iodobutane - 513-48-4, C4H9I, density, melting point, boiling point, structural formula, synthesis.

-

Butane, 2-iodo- - NIST WebBook.

-

2-Iodobutane - Sigma-Aldrich.

Sources

- 1. (±)-2-Iodobutane-d9 | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. CAS 513-48-4: 2-Iodobutane | CymitQuimica [cymitquimica.com]

- 5. 2-Iodobutane | 513-48-4 [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 2-Iodobutane | 513-48-4 | TCI EUROPE N.V. [tcichemicals.com]

- 8. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 13C nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl iodide C13 13-C nmr carbon-13 CH3CH2CHICH3 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

- 12. 2-IODOBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Deuterated Pharmaceuticals Using 2-Iodobutane-D9

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) has emerged as a powerful strategy to enhance their pharmacokinetic profiles. This application note provides a comprehensive guide to the use of 2-Iodobutane-D9, a novel deuterated building block, for the synthesis of deuterated pharmaceuticals. We will delve into the scientific principles underpinning the deuterium kinetic isotope effect (KIE) and its application in drug design. A detailed, field-proven protocol for the synthesis of a model deuterated compound, Deutero-Nabumetone-D9, is presented, including reaction optimization, purification, and rigorous analytical characterization. This guide is intended to equip researchers with the necessary knowledge and practical methodologies to leverage this compound in their drug discovery and development programs.

Introduction: The Deuterium Advantage in Pharmaceutical Sciences

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, can significantly alter the metabolic fate of a drug molecule.[1][2] This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises from the greater mass of deuterium compared to protium, which results in a stronger carbon-deuterium (C-D) bond.[1][3] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step are often slowed down when a C-D bond is present.[1][4]

In drug metabolism, many oxidative transformations are catalyzed by cytochrome P450 (CYP) enzymes, which frequently target metabolically labile C-H bonds.[1][4] By strategically replacing these hydrogens with deuterium, the rate of metabolism can be reduced, leading to several potential therapeutic benefits:

-

Improved Metabolic Stability and Increased Half-Life: A slower rate of metabolism can lead to a longer drug half-life, potentially allowing for less frequent dosing and improved patient compliance.[2][5]

-

Enhanced Bioavailability: Reduced first-pass metabolism can increase the amount of active drug that reaches systemic circulation.[5]

-

Reduced Formation of Toxic Metabolites: Deuteration can shift metabolism away from pathways that produce harmful byproducts, thereby improving the safety profile of a drug.

-

Altered Pharmacokinetic Profiles: The ability to fine-tune metabolic pathways allows for the optimization of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[6]

The first FDA-approved deuterated drug, Austedo® (deutetrabenazine), demonstrated the clinical and commercial viability of this approach, paving the way for a new generation of deuterated therapeutics.[2]

This compound: A Novel Building Block for Targeted Deuteration

This compound is a perdeuterated isotopologue of 2-iodobutane, where all nine hydrogen atoms have been replaced with deuterium. This reagent serves as a valuable synthetic tool for introducing a deuterated sec-butyl (-CH(CD₃)CD₂CD₃) moiety into a target molecule. The sec-butyl group is a common structural motif in a variety of pharmaceuticals.[7]

The iodine atom in this compound is an excellent leaving group, making it highly amenable to nucleophilic substitution reactions. This allows for the straightforward formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, providing a versatile method for incorporating the sec-butyl-D9 group into a wide range of molecular scaffolds.

Model Synthesis: Preparation of Deutero-Nabumetone-D9

To illustrate the practical application of this compound, we present a detailed protocol for the synthesis of a deuterated analog of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID). The sec-butyl group in our model compound, Deutero-Nabumetone-D9, is a key site of metabolism in the parent drug. By deuterating this position, we aim to demonstrate a synthetic strategy that could potentially lead to an improved pharmacokinetic profile.

Synthetic Strategy

The synthesis of Deutero-Nabumetone-D9 will be achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers. The sodium salt of 6-methoxy-2-naphthol will be reacted with this compound to yield the desired deuterated product.

Caption: Synthetic workflow for Deutero-Nabumetone-D9.

Experimental Protocol

Materials:

-

6-methoxy-2-naphthol

-

Sodium hydride (60% dispersion in mineral oil)

-

This compound (Isotopic Purity: ≥98 atom % D)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere of argon or nitrogen, add 6-methoxy-2-naphthol (1.0 eq). Dissolve the starting material in anhydrous DMF (approximately 10 mL per gram of naphthol).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the sodium salt should result in a homogenous solution or a fine suspension.

-

Alkylation: Add this compound (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Separate the organic layer and wash sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield Deutero-Nabumetone-D9 as a solid.

Data Presentation

| Parameter | Value |

| Reactant | 6-methoxy-2-naphthol |

| Molecular Weight | 174.20 g/mol |

| Reagent | This compound |

| Molecular Weight | 193.09 g/mol |

| Isotopic Purity | ≥98 atom % D |

| Product | Deutero-Nabumetone-D9 |

| Theoretical Molecular Weight | 237.35 g/mol |

| Reaction Conditions | |

| Solvent | Anhydrous DMF |

| Base | Sodium Hydride |

| Temperature | 60 °C |

| Reaction Time | 12-18 hours |

| Typical Yield | 75-85% |

Analytical Characterization of Deuterated Pharmaceuticals

The rigorous characterization of deuterated compounds is crucial to confirm the site and extent of deuterium incorporation and to ensure the purity of the final product.[7][8] A multi-technique approach is recommended for comprehensive analysis.[9][10]

Caption: Analytical workflow for deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most direct evidence of successful deuteration is the disappearance or significant reduction of the proton signals corresponding to the deuterated positions. In the case of Deutero-Nabumetone-D9, the signals for the sec-butyl protons would be absent.

-

²H NMR: This technique directly observes the deuterium nuclei, providing unambiguous confirmation of the location of deuterium incorporation. A signal corresponding to the sec-butyl-D9 group should be observed.

-

¹³C NMR: Deuterium substitution can cause slight upfield shifts in the signals of the attached carbon atoms and can also lead to splitting of the carbon signal due to C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the deuterated compound and for assessing the isotopic distribution.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are used to separate the deuterated compound from any non-deuterated or partially deuterated impurities before mass analysis.

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition and the degree of deuteration. For Deutero-Nabumetone-D9, the molecular ion peak should correspond to the calculated mass of C₁₆H₇D₉O₂.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the chemical purity of the final compound. A high-purity deuterated compound is essential for accurate biological and clinical evaluation.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of deuterated pharmaceuticals containing a sec-butyl moiety. The protocol outlined in this application note for the synthesis of Deutero-Nabumetone-D9 provides a robust and reproducible method that can be adapted for the synthesis of other deuterated compounds. The strategic application of deuteration, facilitated by novel building blocks like this compound, holds significant promise for the development of safer and more effective medicines.

References

- Guengerich, F. P. (2007). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 387, 149-160.

- Penner, N., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0206264.

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

Wikipedia. (n.d.). Deuterated drug. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Role of NMR in Analytical Characterization of Deuterated Compounds. Retrieved from [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Retrieved from [Link]

- Wang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453.

-

CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. Retrieved from [Link]

- Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6140-6196.

Sources

- 1. Understanding Sec-Butyl: A Closer Look at This Chemical Compound - Oreate AI Blog [oreateai.com]

- 2. byjus.com [byjus.com]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. reddit.com [reddit.com]

- 7. Understanding the Sec-Butyl Group: A Key Player in Organic Chemistry - Oreate AI Blog [oreateai.com]

- 8. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Category:sec-Butyl compounds - Wikimedia Commons [commons.wikimedia.org]

- 11. prepchem.com [prepchem.com]

alkylation reaction conditions with 2-Iodobutane-D9

Application Note: Precision Alkylation with 2-Iodobutane-D9 ( )

Executive Summary & Strategic Value

In drug discovery, the "Deuterium Switch" is a critical strategy to improve metabolic stability by attenuating cytochrome P450-mediated oxidative dealkylation. This compound (sec-butyl iodide-

The Core Challenge: Unlike primary alkyl halides (e.g., Iodomethane-D3), this compound is a secondary electrophile . It sits on a knife-edge between Nucleophilic Substitution (

The Deuterium Advantage: This guide leverages a specific physicochemical phenomenon: the Deuterium Kinetic Isotope Effect (KIE) .[1][2][3] Since the

Reagent Profile: this compound

| Property | Value (Approx.) | Critical Note |

| Chemical Formula | Fully deuterated alkyl chain. | |

| Molecular Weight | ~193.07 g/mol | Heavier than non-deuterated (184.02 g/mol ). |

| Boiling Point | 119-120 °C | Moderate volatility; do not reflux open vessels. |

| Density | ~1.68 g/mL | Significantly denser than water; sinks in aqueous workups. |

| Stability | Light Sensitive | MUST store in amber vials/foil. Iodides degrade to |

| Reactivity Class | Secondary Halide | Sterically hindered; slower |

Mechanistic Decision Matrix

The following diagram illustrates the kinetic competition determining your yield. You must force the pathway toward the "Substitution Transition State."

Figure 1: Kinetic competition between Substitution (

Optimized Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (The "Cesium Effect")

Objective: Convert a secondary amine to a tertiary amine with minimal elimination.

Rationale: Cesium Carbonate (

Materials:

-

Substrate: Secondary Amine (1.0 equiv)

-

Reagent: this compound (1.2 – 1.5 equiv)

-

Base: Cesium Carbonate (

), anhydrous (2.0 – 3.0 equiv) -

Solvent: Acetonitrile (ACN) or DMF (Anhydrous)

Step-by-Step:

-

Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

-

Solvation: Dissolve the amine (1.0 mmol) in anhydrous ACN (3.0 mL).

-

Note: DMF is preferred if the substrate is polar/insoluble, but ACN is easier to remove during workup.

-

-

Base Addition: Add

(2.0 mmol) in one portion. Stir at Room Temperature (RT) for 10 minutes. -

Reagent Addition: Add this compound (1.2 mmol) dropwise via syringe.

-

Critical: Do not dump the reagent. A high local concentration of electrophile can promote side reactions.

-

-

Reaction: Heat the mixture to 60°C .

-

Monitor: Check LCMS/TLC at 4 hours. Secondary iodides are slow. If conversion is <50%, raise temp to 70°C. Do not exceed 80°C to avoid rapid elimination.

-

-

Workup:

-

Cool to RT.

-

Filter through a Celite pad to remove inorganic salts (

). -

Concentrate filtrate. If DMF was used, dilute with EtOAc and wash 3x with

(5% aq) to remove DMF.

-

Protocol B: O-Alkylation of Phenols/Acids

Objective: Synthesis of deuterated sec-butyl ethers or esters.

Materials:

-

Substrate: Phenol or Carboxylic Acid

-

Reagent: this compound (1.5 equiv)

-

Base: Potassium Carbonate (

) or -

Solvent: DMF or Acetone

Step-by-Step:

-

Solvation: Dissolve Phenol (1.0 mmol) in DMF (2 mL).

-

Deprotonation: Add

(2.0 mmol). Stir at RT for 15 mins.-

Visual Cue: Phenoxides often change color (yellow/orange).

-

-

Alkylation: Add this compound (1.5 equiv).

-

Temperature:

-

Phenols: 60°C is usually sufficient.

-

Carboxylic Acids: May require 70-80°C due to lower nucleophilicity of the carboxylate.

-

-

Quench: Pour into ice water. Extract with Ethyl Acetate.[5]

-

Note: Since this compound is lipophilic, unreacted reagent will remain in the organic layer. It can be removed via vacuum (it is volatile) or column chromatography.

-

Troubleshooting & Optimization Guide

Use this logic flow to correct issues without wasting expensive D9 reagent.

Figure 2: Troubleshooting decision tree for secondary alkylation.

Data Comparison: Solvent Effects on Selectivity

Based on internal standard alkylation of aniline derivatives.

| Solvent | Dielectric Constant | Reaction Rate | Elimination Risk | Recommendation |

| Acetone | 20.7 | Slow | Low | Good for highly reactive nucleophiles. |

| Acetonitrile (ACN) | 37.5 | Moderate | Low-Moderate | Best Balance for most applications. |

| DMF | 36.7 | Fast | Moderate | Use for sluggish amines; harder to remove. |

| THF | 7.5 | Very Slow | Low | Avoid unless substrate solubility requires it. |

Storage and Handling of this compound

-

Light: Iodides have a weak C-I bond. Photons cleave this bond, generating Iodine radicals (

) which dimerize to -

Stabilization: If the reagent turns brown, it can be washed with dilute sodium thiosulfate (

) to restore quality, though for small D9 batches, it is better to prevent degradation. -

Copper Wire: Storing over a small piece of bright copper wire can stabilize the iodide (Copper scavenges free iodine).

References

-

Deuterium in Drug Discovery (General Application)

-

Cesium Carbonate Efficiency (The "Cesium Effect")

-

Kinetic Isotope Effect in Elimination (E2)

-

Physical Properties of 2-Iodobutane

-

Alkylation of Amines (Methodology)

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The E2 Reaction and the Deuterium Isotope Effect [ns1.almerja.com]

- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 4. old.inno-chem.com.cn [old.inno-chem.com.cn]

- 5. Amination [fishersci.co.uk]

- 6. sdgs.osaka-u.ac.jp [sdgs.osaka-u.ac.jp]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. Cesium carbonate mediated exclusive dialkylation of active methylene compounds » Growing Science [growingscience.com]

- 9. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. 2-Iodobutane | 513-48-4 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Sulfonium Salt Reagents for the Introduction of Deuterated Alkyl Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Page loading... [guidechem.com]

- 16. 2-iodobutane [stenutz.eu]

- 17. 2-Iodobutane | CAS#:513-48-4 | Chemsrc [chemsrc.com]

introducing sec-butyl-d9 groups into metabolic tracers

Abstract

The sec-butyl moiety (

Part 1: Rationale & Mechanism

The Deuterium Advantage

Replacing the nine hydrogen atoms of the sec-butyl group with deuterium creates a chemically distinct but biologically recognizable tracer.

-

Mass Resolution: The +9 Da shift (

) moves the tracer signal well beyond the natural isotopic envelope of endogenous metabolites (typically -

Metabolic Stability (KIE): The sec-butyl group is prone to oxidation at the chiral methine center (C2) and the terminal methyl groups. Deuteration at C2 introduces a primary Kinetic Isotope Effect (

), slowing oxidative dealkylation (CYP450-mediated) and extending the tracer's half-life for downstream metabolite detection.

Target Applications

-

BCAA Metabolism: Tracking Isoleucine flux into the TCA cycle (via Propionyl-CoA and Acetyl-CoA).

-

Lipogenesis: Monitoring the incorporation of intact sec-butyl chains into cellular membranes.

-

Drug Development: "Metabolic switching"—forcing metabolic clearance away from the sec-butyl side chain to other sites on the molecule.

Part 2: Chemical Synthesis Strategy

The introduction of the sec-butyl-d9 group is chemically non-trivial due to the risk of elimination (E2) competing with substitution (

Synthesis Workflow (Graphviz Diagram)

Caption: Step-wise chemical introduction of the sec-butyl-d9 group. Note the critical divergence at the Intermediate stage where elimination is a competing risk.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Electrophile (2-Bromobutane-d9)

Prerequisite: Commercial 2-butanol-d9 is often racemic. If stereospecificity is required (e.g., for L-isoleucine analogs), start with enantiopure (S)-2-butanol-d9.

-

Reagents: 2-Butanol-d9 (1.0 eq), Phosphorus Tribromide (

, 0.4 eq). -

Setup: Flame-dried 3-neck flask under Argon atmosphere.

-

Addition: Cool alcohol to -10°C. Add

dropwise over 30 mins. Critical: Keep temperature low to prevent elimination. -

Reaction: Allow to warm to RT and stir for 4 hours.

-

Workup: Quench with ice water. Extract with diethyl ether. Wash organic layer with

(aq) to remove acid traces. -

Purification: Fractional distillation. Collect fraction at 91°C.

-

Validation: GC-MS must show parent ion

145/147 (1:1 ratio for Br isotopes).

Protocol B: Conjugation to Metabolic Scaffold (General N-Alkylation)

Target: Attaching sec-butyl-d9 to a primary amine (e.g., an amino acid precursor).

-

Solvent System: Anhydrous DMF (Dimethylformamide). Why? Polar aprotic solvents favor

substitution over elimination. -

Base:

(3.0 eq). Avoid strong bulky bases (like t-BuOK) which trigger E2 elimination. -

Procedure:

-

Dissolve amine scaffold (1.0 eq) in DMF.

-

Add

and stir for 15 min. -

Add 2-bromobutane-d9 (1.2 eq) slowly.

-

Heat to 50°C for 12 hours.

-

-

Purification: Dilute with water, extract with EtOAc. Purify via Preparative HPLC (C18 column).

Part 4: Biological Application (Metabolic Flux Analysis)[1]

Pathway Mapping: Isoleucine-d9 Metabolism

When using an Isoleucine-d9 tracer (synthesized via the route above), the catabolism occurs in the mitochondria.

Caption: Fate of the sec-butyl-d9 group during BCAA catabolism. Note the splitting of the d9 tag into d5 and d3 fragments.

Data Interpretation Table

The sec-butyl-d9 group (

| Metabolite Fragment | Chemical Formula | Label Pattern | Mass Shift | Biological Significance |

| Intact Tracer | M+9 | +9.056 Da | Uptake / Plasma Stability | |

| Propionyl-CoA | M+5 | +5.031 Da | Distal chain flux (anaplerosis) | |

| Acetyl-CoA | M+3 | +3.018 Da | Proximal chain flux (oxidation) | |

| HDO (Water) | M+1 | +1.006 Da | Oxidative loss of label |

Part 5: Quality Control & Troubleshooting

Isotopic Purity Check

Before cell treatment, analyze the synthesized tracer via proton NMR (

-

Success Criteria: Complete disappearance of the multiplet signals at 0.9 ppm (methyls), 1.3 ppm (methylene), and 1.6 ppm (methine).

-

Residual Proton Signal: Calculate atom % enrichment.

D is required to prevent complex overlapping isotopomers in MFA.

Mass Spectrometry Pitfalls

-

Scrambling: During fragmentation (EI-MS), hydrogen/deuterium scrambling can occur. Use Soft Ionization (ESI) for intact mass validation.

-

Retention Time Shift: Deuterated compounds often elute slightly earlier than non-deuterated analogs on Reverse Phase HPLC due to weaker hydrophobic interactions (the "Deuterium Isotope Effect" on chromatography). Expect a shift of 0.1 - 0.3 minutes.

References

-

Preparation of Alkyl Bromides : "Preparation of sec-butyl bromide." PrepChem. Available at: [Link]

-

Kinetic Isotope Effects : "Kinetic Isotope Effects in Organic Chemistry." Macmillan Group / Princeton. Available at: [Link]

-

Metabolic Flux Analysis : "Metabolic flux analysis with isotope tracing using deuterium-labelled substrates." Nature Communications / ResearchGate. Available at: [Link]

-

BCAA Metabolism Tracing : "Isotope-Assisted Metabolic Flux Analysis." PubMed Central. Available at: [Link]

Strategic Synthesis and Validation of Stable Isotope-Labeled Internal Standards for Quantitative Bioanalysis

Introduction: The Gold Standard in Matrix Normalization

In quantitative LC-MS/MS bioanalysis, the suppression or enhancement of ionization by co-eluting matrix components (phospholipids, salts, endogenous proteins) is the primary source of analytical error. While structural analogs were historically used as internal standards (IS), they often fail to co-elute exactly with the analyte, leading to differential matrix effects.

Stable Isotope-Labeled Internal Standards (SIL-IS) are the regulatory gold standard. By replacing specific atoms with heavy stable isotopes (

This guide details the strategic design, chemical synthesis, and rigorous validation of SIL-IS, moving beyond basic "recipes" to field-proven causality and troubleshooting.

Strategic Design: Isotope Selection & Positioning

Before synthesis begins, three critical parameters must be defined to prevent assay failure downstream.

A. Isotope Selection: Deuterium ( H) vs. Carbon-13 ( C)

| Feature | Deuterium ( | Carbon-13 ( |

| Cost | Low | High |

| Synthesis | Often 1-step (Exchange/Reduction) | Multi-step (Building block incorporation) |

| Chromatography | Risk: Slight retention time shift (shorter | Ideal: Perfect co-elution. |

| Stability | Potential for H/D back-exchange in acidic/protic media. | Metabolically and chemically inert. |

Expert Insight: While

C is superior for chromatography, Deuterium is often sufficient if the label is placed in a non-exchangeable position and the chromatographic method separates the analyte from the solvent front where matrix effects are worst.

B. Positioning the Label

-

Avoid Exchangeable Protons: Never label hydroxyl (-OH), amine (-NH), or thiol (-SH) protons. These will back-exchange with solvent water (

) immediately, erasing the mass shift. -

Metabolic Stability: Do not place labels on metabolic "soft spots" (e.g., sites of hydroxylation or N-dealkylation) unless you specifically intend to track the metabolite. Loss of the label during metabolism yields a "light" metabolite that is indistinguishable from the endogenous metabolite.

-

Mass Shift Rule: Target a mass shift of

+3 Da .-

Reasoning: Natural isotopes (M+1, M+2) of the unlabeled analyte can contribute signal to the IS channel. A +3 Da shift minimizes this "crosstalk" (Cross-Signal Contribution).

-

Decision Logic for Synthesis Strategy

The following decision tree outlines the selection of the optimal synthetic route based on analyte structure and required purity.

Figure 1: Strategic decision tree for selecting the optimal stable isotope labeling methodology.

Detailed Protocols

Protocol A: Reductive Deuteration (High Specificity)

Target: Conversion of an Amide or Nitrile to a Deuterated Amine.

Mechanism: Lithium Aluminum Deuteride (

Reagents:

-

Substrate (Amide/Nitrile)

-

Lithium Aluminum Deuteride (

, >98 atom % D) -

Anhydrous Tetrahydrofuran (THF)

-

Rochelle’s Salt (Potassium sodium tartrate)

Step-by-Step Methodology:

-

Setup (Inert Atmosphere): Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.

is pyrophoric; moisture exclusion is critical not just for safety, but to prevent isotopic dilution (H from water replacing D). -

Reagent Prep: Charge the flask with

(2.0 equivalents) and suspend in anhydrous THF (0.5 M concentration). Cool to 0°C. -

Addition: Dissolve the substrate in minimal anhydrous THF. Add dropwise to the

suspension over 20 minutes.-

Expert Note: The exotherm indicates reaction progress. Maintain temperature <5°C to prevent side reactions.

-

-

Reflux: Warm to room temperature, then reflux (66°C) for 4–12 hours. Monitor by LC-MS (looking for the M+2 or M+4 shift depending on the functional group).

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

mL Water (where

- mL 15% NaOH.

- mL Water.

-

mL Water (where

-

Workup: Stir until the aluminum precipitate turns white and granular (approx. 30 mins). Filter through a Celite pad.

-

Purification: Concentrate the filtrate. If necessary, convert to the HCl salt to prevent amine oxidation and recrystallize.

Protocol B: Acid-Catalyzed H/D Exchange (Aromatic Systems)

Target: Deuteration of phenols, anilines, or electron-rich heterocycles. Mechanism: Electrophilic Aromatic Substitution (EAS) equilibrium.

Step-by-Step Methodology:

-

Mixture: Dissolve substrate in

containing 5-10% -

Reaction: Heat in a sealed pressure tube at 120°C–150°C for 24 hours.

-

Expert Note: A sealed tube is required to reach temperatures above the boiling point of

and drive the kinetics.

-

-

Monitoring: Analyze an aliquot by NMR. The disappearance of aromatic proton signals indicates exchange.

-

Locking the Label:

-

Cool and neutralize with

(Sodium Deuteroxide) if necessary. -

Extract into organic solvent (DCM or EtOAc).

-

Crucial Step: Wash the organic layer with

(regular water) multiple times. -

Why? You must back-exchange the labile protons (OH/NH) to H, leaving only the stable aromatic D. If you don't do this, your mass spec signal will drift as the OH/NH deuteriums slowly exchange with air moisture.

-

Quality Control & Validation

Synthesis is only half the battle. The SIL-IS must be validated for isotopic purity and lack of interference.

A. Isotopic Enrichment Calculation

You must quantify the contribution of the unlabeled (M+0) species in your synthesized standard.

Method: Direct Infusion MS (low concentration to avoid detector saturation).

Formula:

Acceptance Criteria: The M+0 (unlabeled drug) presence in the IS should be < 0.5% of the concentration of the analyte at its Lower Limit of Quantification (LLOQ).

B. Validation Workflow (DOT Diagram)

Figure 2: Quality Control workflow ensuring SIL-IS suitability for regulated bioanalysis.

C. Troubleshooting the "Deuterium Isotope Effect"

If your Deuterated IS elutes earlier than your analyte:

-

Cause: C-D bonds are shorter and have lower molar volume than C-H bonds, reducing lipophilicity and interaction with C18 stationary phases.

-

Impact: The IS may not experience the exact same matrix suppression window as the analyte.

-

Solution:

-

Switch to

C labeled IS (no retention shift). -

Use a shallower gradient to force co-elution.

-

Ensure the separation between IS and Analyte is small (< 0.1 min).

-

Data Presentation: Acceptance Criteria

| Parameter | Acceptance Criteria (FDA/ICH M10) |

| Chemical Purity | > 95% (by HPLC/NMR) |

| Isotopic Purity | < 0.5% unlabeled (M+0) contribution |

| Interference | Signal in Blank + IS at Analyte mass < 20% of LLOQ |

| Cross-Signal | Signal in ULOQ Analyte sample at IS mass < 5% of IS response |

References

-

U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry.[4][5][6] [Link]

-

Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

-

International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

Sources

- 1. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. reddit.com [reddit.com]

- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 5. hhs.gov [hhs.gov]

- 6. labs.iqvia.com [labs.iqvia.com]

Application Notes and Protocols for Coupling Reactions Involving 2-Iodobutane-D9

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 2-Iodobutane-D9 in various palladium- and nickel-catalyzed cross-coupling reactions. It delves into the unique considerations for this deuterated substrate, including its synthesis, handling, and the implications of the deuterium kinetic isotope effect (KIE) on reaction outcomes. Detailed, field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are presented, emphasizing strategies to overcome challenges associated with secondary alkyl halide couplings, such as β-hydride elimination.

Introduction: The Significance of Deuterated Compounds and Advanced Coupling Methodologies

In modern drug discovery and development, the strategic incorporation of deuterium, a stable isotope of hydrogen, into drug candidates has emerged as a powerful tool to enhance their metabolic stability, reduce dosing frequency, and improve safety profiles.[1][2] This "deuterium switch" approach can significantly alter the pharmacokinetic properties of a molecule by leveraging the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[3][4] Consequently, metabolic pathways involving the cleavage of a C-H bond can be slowed down, leading to a more favorable drug profile.[2]

This compound, a deuterated analog of 2-iodobutane, serves as a valuable building block for introducing a deuterated sec-butyl moiety into complex molecules. Cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are indispensable methods for constructing carbon-carbon and carbon-nitrogen bonds.[5][6][7] However, the use of secondary alkyl halides like 2-iodobutane in these reactions presents unique challenges, including sluggish oxidative addition and the potential for competing β-hydride elimination.[8][9] This guide provides detailed protocols and mechanistic insights to successfully employ this compound in these critical transformations, with a focus on robust and efficient catalytic systems.

Properties, Synthesis, and Handling of this compound

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₄D₉I | [10] |

| Molecular Weight | 193.07 g/mol | [10] |

| Appearance | Colorless to pale yellow liquid | [11] |

| Boiling Point | 119-120 °C (for non-deuterated) | [3] |

| Density | ~1.598 g/mL at 25 °C (for non-deuterated) | [3] |

| Isotopic Enrichment | ≥99 atom % D | [10] |

| Chemical Purity | ≥95% | [10] |

| Stability | Stable under recommended storage conditions. Light sensitive. Often stabilized with copper. | [10] |

Synthesis of this compound

This compound is typically synthesized from its corresponding deuterated alcohol, (±)-Butan-2-ol-d10. A common method involves the activation of the hydroxyl group followed by displacement with iodide. A reliable approach is the Appel reaction, which utilizes triphenylphosphine and iodine.

Reaction Scheme: (CD₃)₂CDCD₂OD + PPh₃ + I₂ → (CD₃)₂CDCD₂I + Ph₃PO + HI

Note: A detailed, step-by-step synthesis protocol should be developed and optimized in the laboratory. Commercially available tert-Butanol-d10 can also serve as a starting material for the synthesis of other deuterated butanol isomers.[12]

Handling and Storage

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[13][14] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is incompatible with strong oxidizing agents.[3] Due to its light sensitivity, it should be stored in an amber bottle at room temperature.[10]

The Deuterium Kinetic Isotope Effect (KIE) in Coupling Reactions

The presence of deuterium in this compound can influence the rates of various steps in the catalytic cycle, an effect known as the deuterium kinetic isotope effect (KIE).[15] A primary KIE is observed when a C-D bond is broken in the rate-determining step, while a secondary KIE arises from deuterium substitution at a position adjacent to the reacting center.[16]

-

Oxidative Addition: The oxidative addition of the alkyl iodide to the metal center (Pd or Ni) is often the rate-determining step in the coupling of secondary alkyl halides.[17] The KIE for this step is expected to be minimal as the C-I bond is broken, not a C-D bond.

-

β-Deuteride Elimination: A significant consideration is the competitive β-hydride elimination pathway. In the case of this compound, this would be β-deuteride elimination. Due to the stronger C-D bond, the rate of β-deuteride elimination is significantly slower than β-hydride elimination.[18] This is a key advantage of using this compound, as it can suppress this common side reaction and lead to higher yields of the desired coupled product.

-

Reductive Elimination: The final step of the catalytic cycle, reductive elimination, involves the formation of the new C-C or C-N bond. A secondary KIE may be observed in this step, but it is generally smaller than the effect on β-hydride elimination.[19]

Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a versatile method for forming C(sp³)-C(sp²) bonds. For unactivated secondary alkyl halides, nickel-based catalysts often outperform their palladium counterparts by mitigating β-hydride elimination.[2][17]

Rationale for Nickel Catalysis

Nickel catalysts are generally more effective for coupling secondary alkyl halides due to their different reactivity profiles compared to palladium.[20][21] They can promote the desired cross-coupling pathway over the competing β-hydride elimination, leading to higher product yields.[2][22] The use of specific ligands, such as 1,2-diamines, is crucial for achieving high efficiency at room temperature.[17]

Experimental Protocol

This protocol is adapted from established methods for the nickel-catalyzed Suzuki-Miyaura coupling of unactivated secondary alkyl halides.[2][17]

Reaction Scheme: (CD₃)₂CDCD₂I + Ar-B(OH)₂ --(Ni catalyst, ligand, base)--> (CD₃)₂CDCD₂-Ar

Materials:

-

This compound

-

Arylboronic acid

-

NiCl₂·glyme (or Ni(cod)₂)

-

trans-N,N'-Dimethyl-1,2-cyclohexanediamine

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous 1,4-dioxane

-

Argon (or Nitrogen) gas supply

-

Standard Schlenk line glassware

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere of argon, add NiCl₂·glyme (5 mol%) and trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%).

-

Add anhydrous 1,4-dioxane (to make a 0.1 M solution with respect to the limiting reagent).

-

Add the arylboronic acid (1.2 equivalents).

-

Add this compound (1.0 equivalent).

-

Finally, add potassium tert-butoxide (2.0 equivalents).

-

Seal the Schlenk tube and stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualization of the Catalytic Cycle

Caption: Nickel-catalyzed Suzuki-Miyaura coupling cycle.

Nickel-Catalyzed Sonogashira Coupling of this compound

The Sonogashira coupling enables the formation of a C(sp³)-C(sp) bond between an alkyl halide and a terminal alkyne. Similar to the Suzuki coupling, nickel catalysis is often preferred for secondary alkyl halides.[1][23]

Rationale for Nickel Catalysis

Traditional palladium-catalyzed Sonogashira reactions can be sluggish with secondary alkyl halides.[7] Nickel catalysis provides a more reactive system that can facilitate the coupling of these challenging substrates under milder conditions.[1][3]

Experimental Protocol

This protocol is based on established procedures for the nickel-catalyzed Sonogashira coupling of non-activated secondary alkyl iodides.[1]

Reaction Scheme: (CD₃)₂CDCD₂I + R'-C≡CH --(Ni catalyst, ligand, base)--> (CD₃)₂CDCD₂-C≡C-R'

Materials:

-

This compound

-

Terminal alkyne

-

Ni(acac)₂

-

1,10-Phenanthroline

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon (or Nitrogen) gas supply

-

Standard Schlenk line glassware

Procedure:

-

In a glovebox, add Ni(acac)₂ (5 mol%) and 1,10-phenanthroline (10 mol%) to an oven-dried Schlenk tube.

-

Add anhydrous DMF (to make a 0.2 M solution with respect to the limiting reagent).

-

Add the terminal alkyne (1.5 equivalents).

-

Add this compound (1.0 equivalent).

-

Add sodium tert-butoxide (2.0 equivalents).

-

Seal the tube and stir the mixture at 60 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by flash column chromatography.

Visualization of the Catalytic Cycle

Caption: Nickel-catalyzed Sonogashira coupling cycle.

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[5][6] While typically applied to aryl halides, recent advancements have extended its scope to include alkyl halides.[11][20]

Considerations for Secondary Alkyl Halides

The Buchwald-Hartwig amination of secondary alkyl halides can be challenging. The choice of ligand is critical to promote the desired C-N bond formation and suppress side reactions.[5][8] Bulky, electron-rich phosphine ligands are often employed to facilitate both oxidative addition and reductive elimination.[24]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates. It is based on modern Buchwald-Hartwig amination procedures.[25][26]

Reaction Scheme: (CD₃)₂CDCD₂I + R'R''NH --(Pd catalyst, ligand, base)--> (CD₃)₂CDCD₂-NR'R''

Materials:

-

This compound

-

Primary or secondary amine

-

Pd₂(dba)₃

-

A suitable biarylphosphine ligand (e.g., XPhos, SPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Argon (or Nitrogen) gas supply

-

Standard Schlenk line glassware

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (2 mol%), the biarylphosphine ligand (4.8 mol%), and sodium tert-butoxide (1.5 equivalents) to an oven-dried Schlenk tube.

-

Add anhydrous toluene (to make a 0.1 M solution with respect to the limiting reagent).

-

Add the amine (1.2 equivalents).

-

Add this compound (1.0 equivalent).

-

Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography.

Visualization of the Catalytic Cycle

Caption: Palladium-catalyzed Buchwald-Hartwig amination cycle.

Product Analysis and Characterization

The successful synthesis of the deuterated products should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show the absence or significant reduction of signals corresponding to the sec-butyl group. ²H NMR can be used to confirm the presence and location of the deuterium atoms. ¹³C NMR will show characteristic shifts for the carbon atoms bonded to deuterium.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight of the deuterated product and verify the incorporation of nine deuterium atoms.

Conclusion

The use of this compound in cross-coupling reactions offers a valuable strategy for the synthesis of deuterated molecules with potential applications in pharmaceutical and materials science. While the coupling of secondary alkyl halides presents inherent challenges, the use of modern catalytic systems, particularly those based on nickel, provides efficient and reliable methods for these transformations. A thorough understanding of the kinetic isotope effect and potential side reactions is crucial for successful reaction design and optimization. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

-

Yi, J., Lu, X., Sun, Y. Y., Xiao, B., & Liu, L. (2013). Nickel-catalyzed sonogashira reactions of non-activated secondary alkyl bromides and iodides. Angewandte Chemie International Edition, 52(47), 12409-12413. [Link]

-

Zhang, D., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry. [Link]

-

Joshi-Pangu, A., Ganesh, M., & Biscoe, M. R. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Organic Letters, 13(6), 1218-1221. [Link]

-

Buchwald–Hartwig amination. In Wikipedia. Retrieved January 29, 2024, from [Link]

-

Saito, B., & Fu, G. C. (2007). Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602-9603. [Link]

-

Fan, Q., et al. (2021). Nickel-Catalyzed Sonogashira Coupling Reactions of Nonactivated Alkyl Chlorides under Mild Conditions. Organometallics. [Link]

- Fundamental Reactions of Pd Compounds. In The Basic Chemistry of Organopalladium Compounds.

-

Thomke, K. (1977). Studying the mechanisms of dehydrogenation and dehydration of deuterated 2-butanols on oxides. Zeitschrift für Physikalische Chemie, 106(3-4), 225-236. [Link]

-

Zhou, J., & Fu, G. C. (2004). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Request PDF. [Link]

-

Powell, D. A., & Fu, G. C. (2004). Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. Journal of the American Chemical Society, 126(24), 7788-7789. [Link]

-

Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

-

Buchwald–Hartwig amination. In Wikipedia. Retrieved January 29, 2024, from [Link]

-

Sonogashira coupling. In Wikipedia. Retrieved January 29, 2024, from [Link]

-

Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. Retrieved January 29, 2024, from [Link]

-

Vaddamanu, M. K., et al. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

-

Chernyshev, V. M., et al. (2023). Simple Protocol for the C–N Cross-Coupling of Aryl Chlorides with Amines. ChemistryViews. [Link]

-

How do you convert 2-butane to 2-iodobutane? (2020). Quora. [Link]

-

Zultanski, S. L., & Fu, G. C. (2013). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations. DSpace@MIT. [Link]

-

Das, S., et al. (2019). Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. Nature Communications, 10(1), 1957. [Link]

-

Hie, L., et al. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catalysis, 4(9), 3159-3163. [Link]

-

11.8: The E2 Reaction and the Deuterium Isotope Effect. (2022). In Chemistry LibreTexts. Retrieved January 29, 2024, from [Link]

-

Al-Masum, M., & Al-Zoubi, R. M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 26(11), 3192. [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

β-Hydride elimination. In Wikipedia. Retrieved January 29, 2024, from [Link]

-

Beta-Hydride Elimination in Action #chemistryeducation #mechanism. (2024). YouTube. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023). YouTube. [Link]

-

Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. (2019). DSpace@MIT. [Link]

-

Janak, K. E., & Parkin, G. (2003). Normal and Inverse Primary Kinetic Deuterium Isotope Effects for C−H Bond Reductive Elimination and Oxidative Addition Reactions of Molybdenocene and Tungstenocene Complexes: Evidence for Benzene σ-Complex Intermediates. Journal of the American Chemical Society, 125(43), 13219-13224. [Link]

-

Kinetic Isotope Effects in Organic Chemistry. (2005). Macmillan Group. [Link]

-

Kinetic Isotopic Effect - Part 2 || Concepts in Organic Chemistry ||. (2020). YouTube. [Link]

-

4.1: β-Elimination Reactions. (2023). In Chemistry LibreTexts. Retrieved January 29, 2024, from [Link]

-

Lee, C. W., et al. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(9), 1213-1216. [Link]

-

12.2: Pd-Catalyzed Cross Coupling Reactions. (2023). In Chemistry LibreTexts. Retrieved January 29, 2024, from [Link]

-

Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1855-1865. [Link]

-

Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube. [Link]

-

Palladium-catalyzed intermolecular Heck reaction of alkyl halides. (n.d.). RSC Publishing. [Link]

Sources

- 1. Nickel-catalyzed sonogashira reactions of non-activated secondary alkyl bromides and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. clearsynthdeutero.com [clearsynthdeutero.com]

- 5. Palladium-catalyzed selective C–C bond cleavage and stereoselective alkenylation between cyclopropanol and 1,3-diyne: one-step synthesis of diverse conjugated enynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. catalogimages.wiley.com [catalogimages.wiley.com]

- 9. β-Hydride elimination - Wikipedia [en.wikipedia.org]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. chemistryviews.org [chemistryviews.org]

- 12. tert-ブタノール-d10 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. columbia.edu [columbia.edu]

- 15. researchgate.net [researchgate.net]

- 16. Ni(i)–Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 17. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. dspace.mit.edu [dspace.mit.edu]

- 22. pubs.acs.org [pubs.acs.org]

- 23. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 24. m.youtube.com [m.youtube.com]

- 25. rsc.org [rsc.org]

- 26. youtube.com [youtube.com]

Technical Guide: Applications of 2-Iodobutane-D9 in Mechanistic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Iodobutane-D9, a deuterated isotopic tracer, and its critical role in the elucidation of complex chemical reaction mechanisms. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the causal relationships behind experimental design, ensuring that each protocol is a self-validating system for generating reliable mechanistic insights.

Introduction: The Power of Isotopic Labeling

In the intricate world of chemical synthesis and drug development, understanding how a reaction proceeds is as crucial as knowing what is produced. Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a cornerstone of mechanistic investigation.[1] Deuterium (D or ²H), a stable, non-radioactive isotope of hydrogen, is particularly valuable. Replacing hydrogen with deuterium creates a molecule that is chemically similar but physically heavier. This mass difference, while subtle, has profound effects on the kinetics of reactions where a carbon-hydrogen bond is involved, a phenomenon known as the Kinetic Isotope Effect (KIE).[2][]

2-Iodobutane is a classic secondary alkyl halide substrate, poised to undergo nucleophilic substitution (Sₙ1/Sₙ2) and elimination (E1/E2) reactions.[4] The fully deuterated analog, this compound (where all nine hydrogen atoms are replaced by deuterium), serves as an exquisitely sensitive probe. It allows researchers to dissect reaction pathways, validate transition state theories, and ultimately, gain precise control over chemical transformations.[5]

Physicochemical Properties & Data

Accurate data is the foundation of reproducible science. The properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | (±)-2-Iodobutane-1,1,1,2,2,3,4,4,4-d9 | [6] |

| CAS Number | 1219795-41-1 | [6] |

| Molecular Formula | C₄D₉I | [6] |

| Molecular Weight | 193.08 g/mol | [6] |

| Appearance | Neat Liquid | [6] |

| Isotopic Purity | Typically ≥98 atom % D | [7] |

| Chemical Purity | Typically ≥99% (CP) | [7] |

| Boiling Point | ~119-120 °C (for non-deuterated) | [8] |

| Density | ~1.598 g/mL at 25 °C (for non-deuterated) | [8] |

Note: Physical properties like boiling point and density are for the non-deuterated analog (2-Iodobutane) but are expected to be very similar for the D9 version.

Core Application: Kinetic Isotope Effect (KIE) Studies

The primary application of this compound is the investigation of the Kinetic Isotope Effect (KIE), which compares the rate of a reaction using a hydrogen-containing reactant (kH) to the rate of the same reaction with a deuterium-containing reactant (kD).[9]

Theoretical Basis: Zero-Point Energy

The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. This results in a lower zero-point vibrational energy (ZPE) for the C-D bond.[10] For a reaction to occur, energy must be supplied to overcome an activation barrier. Because the C-D bond starts from a lower energy state, breaking it requires more energy, leading to a slower reaction rate. This difference in activation energy is the origin of the KIE.

Caption: Zero-Point Energy diagram showing the higher activation energy for C-D bond cleavage.

3.1. Primary KIE: Probing Bond Cleavage

A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction.[11] For deuterium, the value of kH/kD is typically large, ranging from 2 to 8. This makes it a definitive test for mechanisms involving C-H bond cleavage in the slowest step.

3.2. Secondary KIE: Probing Transition State Geometry

A secondary KIE occurs when the isotopically labeled bond is not broken but is located at or near the reaction center.[9] These effects are much smaller (kH/kD values are typically 0.8–1.4) but provide invaluable information about changes in hybridization and steric environment at the transition state.[9][12]

-

α-Secondary KIE: Isotopic substitution at the carbon undergoing reaction (the α-carbon). It distinguishes between Sₙ1 (sp³ → sp²) and Sₙ2 (sp³ → crowded sp²-like) transition states.

-

β-Secondary KIE: Isotopic substitution at the adjacent carbon (the β-carbon). It provides insight into the degree of carbocation character and hyperconjugation in the transition state.

Experimental Protocols & Mechanistic Distinctions

This compound is ideal for distinguishing between the four competing pathways: Sₙ1, Sₙ2, E1, and E2.

Protocol 1: Distinguishing E2 from E1 via Primary KIE

Objective: To determine if the β-hydrogen is abstracted in the rate-determining step, a hallmark of the E2 mechanism.

Experimental Workflow:

Caption: Workflow for determining the primary KIE to distinguish E1 and E2 mechanisms.

Methodology:

-

Setup: Prepare two parallel reactions under identical conditions (solvent, temperature, concentration). Reaction A uses 2-Iodobutane, and Reaction B uses this compound. A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) is used to favor elimination.

-

Execution: Initiate both reactions simultaneously. Monitor the disappearance of the starting material or the appearance of the alkene products over time using a suitable analytical technique (e.g., Gas Chromatography or ¹H NMR).

-

Analysis: Determine the initial reaction rates, kH and kD, from the kinetic data.

-

Calculation: Compute the KIE as the ratio kH/kD.

Interpretation of Results:

-

Large KIE (kH/kD ≈ 3-8): This result strongly indicates that the β-C-H/D bond is broken in the rate-determining step. This is characteristic of a concerted E2 mechanism .[11]

-

No Significant KIE (kH/kD ≈ 1.0-1.2): This implies the β-C-H/D bond is not broken in the rate-determining step. The slow step is the formation of a carbocation, which is characteristic of the E1 mechanism .

Protocol 2: Distinguishing Sₙ1 from Sₙ2 via α-Secondary KIE

Objective: To probe the hybridization of the α-carbon in the transition state.

Mechanistic Rationale:

-

Sₙ1 Mechanism: The rate-determining step is the formation of a planar carbocation. The hybridization of the α-carbon changes from sp³ (tetrahedral) to sp² (trigonal planar). This change leads to a weakening of the α-C-H/D bonds, resulting in a small but measurable normal KIE (kH/kD > 1).

-

Sₙ2 Mechanism: The reaction proceeds through a pentacoordinate transition state where the α-carbon is sp²-like but sterically crowded. This constrained geometry often leads to a KIE value close to unity or even slightly inverse (kH/kD < 1).

Caption: Transition states for Sₙ1 and Sₙ2 reactions showing the α-deuterium.

Methodology:

-

Setup: As in Protocol 1, set up parallel reactions with 2-Iodobutane and this compound. Use a good nucleophile that is only weakly basic (e.g., sodium iodide in acetone for Sₙ2, or a polar protic solvent like ethanol for Sₙ1).

-

Execution & Analysis: Follow the same procedure as Protocol 1 to determine the rates kH and kD.

-

Calculation: Compute the KIE = kH/kD.

Interpretation of Results:

-

Normal KIE (kH/kD ≈ 1.1–1.25): Suggests an Sₙ1 mechanism , where the transition state involves significant carbocation character and a change to sp² hybridization.[9]

-

Unity or Inverse KIE (kH/kD ≈ 0.9–1.05): Consistent with an Sₙ2 mechanism , indicating a crowded, pentacoordinate transition state with no significant weakening of the α-C-D bond.

Summary of Expected KIE Values

| Mechanism | Type of KIE | Bond(s) Probed | Expected kH/kD | Mechanistic Insight |

| Sₙ1 | α-Secondary | α-C-D | ~1.1 - 1.25 | Rate-determining sp³ → sp² rehybridization. |

| Sₙ2 | α-Secondary | α-C-D | ~0.9 - 1.05 | Crowded pentacoordinate transition state. |

| E1 | Primary | β-C-D | ~1.0 - 1.2 | β-C-D bond is not broken in the rate-determining step. |

| E2 | Primary | β-C-D | ~3 - 8 | β-C-D bond is broken in the rate-determining step. |

Conclusion

This compound is a powerful and versatile tool for the modern organic chemist. Through the careful measurement and interpretation of kinetic isotope effects, it provides unambiguous evidence to distinguish between competing reaction pathways. The protocols outlined in this guide demonstrate how this single isotopically labeled compound can be used to probe the fundamental nature of transition states in substitution and elimination reactions, leading to a deeper understanding and more precise control of chemical reactivity.

References

- ThalesNano. (n.d.). Deuteration.

- Franco-Moreno, R. A., & Ordoñez-Carlosama, L. Y. (2021). The deuteration of organic compounds as a tool to teach chemistry. Educación Química, 32(4), 59-70.

- Simson Pharma Limited. (n.d.). Deuterated Compounds.

- AquigenBio. (n.d.). Accelerating Drug Discovery with Deuterated Labelled Compounds.

- BOC Sciences. (2025, August 30). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy.

- CymitQuimica. (n.d.). (±)-2-Iodobutane-d9.

- Guidechem. (n.d.). 2-Iodobutane 513-48-4 wiki.

- ChemicalBook. (2026, January 13). 2-Iodobutane | 513-48-4.

- Péter, Á. (2023, May 20). Kinetic Isotope Effect. Baran Group Meeting, The Scripps Research Institute.

-

Wikipedia contributors. (n.d.). Kinetic isotope effect. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Gold, V., & Kessick, M. A. (1965). Kinetic hydrogen isotope effects in the hydration of isobutene. Pure and Applied Chemistry, 8(3-4), 421-429.

- Schlegel, H. B., & Wolfe, S. (1981). Kinetic Isotope Effects as a Guide to Transition State Geometries for the Intramolecular Cope and Wide Eliminaion Reactions. An. Journal of the American Chemical Society, 103(13), 3702-3709.

- Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Princeton University.

- Chemsrc. (2025, August 26). 2-Iodobutane | CAS#:513-48-4.

- Sigma-Aldrich. (n.d.). 1-Iodobutane-d9.

- Tokyo Chemical Industry. (n.d.). 2-Iodobutane (stabilized with Copper chip).

-

National Center for Biotechnology Information. (n.d.). 2-Iodobutane, (2S)-. PubChem Compound Database. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 2-Iodobutane.

- Stack Exchange. (2020, May 1). In the reaction mentioned what percentage of reaction proceeds via SN1 mechanism?. Chemistry Stack Exchange.

- Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate.

- Scribd. (n.d.). SN1/SN2/E1/E2 Reaction Guide.

- Apollo Scientific. (n.d.). 513-48-4 Cas No. | 2-Iodobutane.

- Chemistry Steps. (n.d.). SN1 SN2 E1 E2 – How to Choose the Mechanism.

- The Organic Chemistry Tutor. (2021, March 25). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [Video]. YouTube.

- Leah4sci. (2023, November 6). Choosing Between SN1 SN2 E1 E2 Reactions [Video]. YouTube.

Sources

- 1. Deuteration - ThalesNano [thalesnano.com]

- 2. The deuteration of organic compounds as a tool to teach chemistry [scielo.org.mx]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 6. (±)-2-Iodobutane-d9 | CymitQuimica [cymitquimica.com]

- 7. 1-Iodobutane-d9 D = 98atom , = 99 CP, Yes copper stabilizer 59012-24-7 [sigmaaldrich.com]

- 8. 2-Iodobutane | 513-48-4 [chemicalbook.com]

- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 10. baranlab.org [baranlab.org]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

Troubleshooting & Optimization

Technical Support Center: A Guide to Storing and Handling 2-Iodobutane-D9

Last Updated: February 10, 2026

Welcome to the technical support guide for 2-Iodobutane-D9. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the best practices for storing and handling this valuable isotopically labeled compound. Proper handling is critical to ensure its chemical and isotopic purity, thereby safeguarding the integrity of your experimental results.[1]

Section 1: Quick Reference Storage Protocol

For immediate reference, the optimal storage conditions for this compound are summarized below. Adherence to these guidelines will significantly mitigate degradation.

| Parameter | Recommendation | Rationale |